4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)-
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Overview
Description
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of formylhydrazine, which is heated under reflux conditions to form the triazole ring . The reaction conditions often include the use of solvents like ethanol and the addition of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
3-Amino-1,2,4-triazole: Another triazole compound with comparable chemical properties.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability.
Uniqueness
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- stands out due to its xylyloxyethyl substituent, which imparts unique chemical properties and enhances its potential applications in various fields. The presence of both amino and xylyloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
CAS No. |
5369-84-6 |
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Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[2-(2,6-dimethylphenoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C12H16N4O/c1-9-4-3-5-10(2)11(9)17-7-6-16-8-14-15-12(16)13/h3-5,8H,6-7H2,1-2H3,(H2,13,15) |
InChI Key |
BQIJYQMEEOPKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C=NN=C2N |
Origin of Product |
United States |
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